molecular formula C17H20FN3O2 B6625422 [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone

[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone

Cat. No. B6625422
M. Wt: 317.36 g/mol
InChI Key: LQKFHEAICCQXQB-UHFFFAOYSA-N
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Description

[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone, also known as 4F-MPH, is a synthetic compound that belongs to the piperidine class. It is a stimulant drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness and alertness. These effects are similar to those of other stimulant drugs such as amphetamines and methylphenidate.

Advantages and Limitations for Lab Experiments

One advantage of using [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone in lab experiments is its potency and selectivity. It has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which can complicate the interpretation of results.

Future Directions

Future research on [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone could focus on its potential therapeutic applications in the treatment of cognitive disorders such as ADHD. It could also be used to study the role of dopamine and norepinephrine in the brain and their implications for the development of new drugs for the treatment of neurological disorders. Additionally, research could be conducted to investigate the long-term effects of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone on the brain and the potential risks associated with its use.

Synthesis Methods

The synthesis of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenylpiperidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-methyl-3-pyrazolone to form the final product.

Scientific Research Applications

[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

properties

IUPAC Name

[4-fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-20-15(6-9-19-20)16(22)21-10-7-17(18,8-11-21)13-4-3-5-14(12-13)23-2/h3-6,9,12H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFHEAICCQXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)(C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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